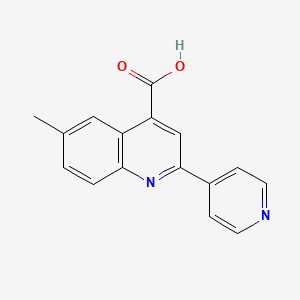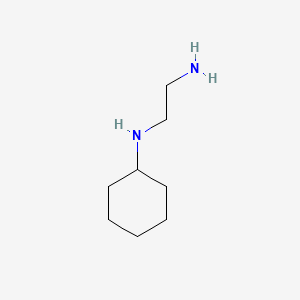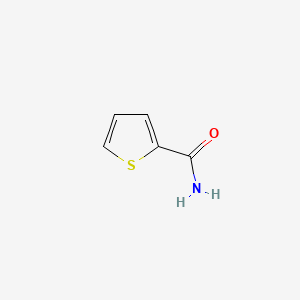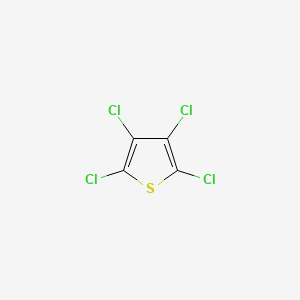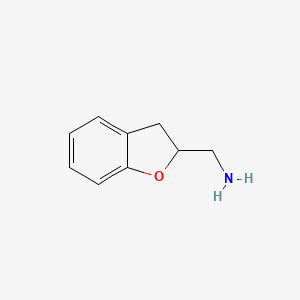
(2,3-Dihidrobenzofuran-2-il)metanamina
Descripción general
Descripción
“(2,3-Dihydrobenzofuran-2-yl)methanamine” is an organic compound that belongs to the class of heterocyclic amines . It is a member of 1-benzofurans .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofurans has been a topic of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular formula of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is C9H11NO . The InChI code is 1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 . The Canonical SMILES is C1C(OC2=CC=CC=C21)CN .Physical and Chemical Properties Analysis
The molecular weight of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is 149.19 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 35.2 Ų .Aplicaciones Científicas De Investigación
Síntesis de Dihidrobenzofuranos
“(2,3-Dihidrobenzofuran-2-il)metanamina” se puede utilizar en la síntesis de 2,3-dihidrobenzofuranos . Este compuesto es un andamiaje valioso en la síntesis de varios compuestos orgánicos . Los enfoques sintéticos se clasifican de acuerdo con los enlaces clave que se forman durante la construcción del esqueleto de dihidrobenzofurano .
Actividades Antitumorales
Algunos benzofuranos sustituidos, que se pueden sintetizar utilizando “this compound”, han mostrado actividades anticancerígenas significativas . Por ejemplo, se encontró que el compuesto 36 tenía efectos inhibidores del crecimiento celular significativos en diferentes tipos de células cancerosas .
Desarrollo de Compuestos Terapéuticos
“this compound” se puede utilizar en el desarrollo de compuestos prometedores con potenciales de terapia dirigida y pocos efectos secundarios . Este es un objetivo principal de los investigadores médicos .
Síntesis de Productos Naturales
El esqueleto de 2,3-dihidrobenzofurano (DHB), que se puede sintetizar utilizando “this compound”, se encuentra en muchas moléculas bioactivas, incluida una amplia gama de productos naturales . Se ha informado que estos productos naturales tienen actividad contra diversas enfermedades .
Síntesis de Moléculas Bioactivas
“this compound” se puede utilizar en la síntesis de moléculas bioactivas . Se ha informado de muchas de estas moléculas que contienen el motivo estructural DHB, incluida una amplia gama de productos naturales y numerosos compuestos sintéticos con actividad biológica útil .
Reacciones Organocatalíticas y Metal-Catalizadas
“this compound” se puede utilizar en el desarrollo y aplicación de nuevas reacciones organocatalíticas y metal-catalizadas . Esto puede conducir a la síntesis de valiosos andamios de 2,3-dihidrobenzofurano (DHBF) .
Mecanismo De Acción
Mode of Action
It’s known that the compound is part of the 2,3-dihydrobenzofuran class of compounds . These compounds are known to interact with various biological targets, but the specific interactions of (2,3-Dihydrobenzofuran-2-yl)methanamine remain to be elucidated.
Biochemical Pathways
2,3-dihydrobenzofurans have been synthesized via the cs2co3-catalyzed domino annulation of enantiopure chiral salicyl n-phosphonyl imines with bromo malonates . This suggests that the compound may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound has a molecular weight of 14919 , which could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that 2,3-dihydrobenzofurans can be used in the synthesis of various bioactive compounds , suggesting that (2,3-Dihydrobenzofuran-2-yl)methanamine may have potential bioactive effects.
Action Environment
The action of (2,3-Dihydrobenzofuran-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound is stored at refrigerated temperatures , suggesting that temperature could affect its stability and efficacy. Additionally, the compound’s solubility could also influence its action, as solubility can affect a compound’s bioavailability and distribution in the body .
Análisis Bioquímico
Biochemical Properties
(2,3-Dihydrobenzofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, (2,3-Dihydrobenzofuran-2-yl)methanamine can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of (2,3-Dihydrobenzofuran-2-yl)methanamine on cells are multifaceted. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, (2,3-Dihydrobenzofuran-2-yl)methanamine can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, (2,3-Dihydrobenzofuran-2-yl)methanamine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can lead to the activation or inhibition of these biomolecules, resulting in downstream effects on cellular processes. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Additionally, (2,3-Dihydrobenzofuran-2-yl)methanamine can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Dihydrobenzofuran-2-yl)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2,3-Dihydrobenzofuran-2-yl)methanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to (2,3-Dihydrobenzofuran-2-yl)methanamine can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of (2,3-Dihydrobenzofuran-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, (2,3-Dihydrobenzofuran-2-yl)methanamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
(2,3-Dihydrobenzofuran-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of (2,3-Dihydrobenzofuran-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of (2,3-Dihydrobenzofuran-2-yl)methanamine can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
(2,3-Dihydrobenzofuran-2-yl)methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological activity. For example, (2,3-Dihydrobenzofuran-2-yl)methanamine may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZCAHOMXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274884 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21214-11-9 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2,3-Dihydrobenzofuran-2-yl)methanamine synthesized according to the research?
A1: The research outlines a unique synthesis route for (2,3-Dihydrobenzofuran-2-yl)methanamine. It begins with aziridine-2-carboxaldehyde reacting with two aryl groups to form (aziridine-2-yl)-1,1-diaryl-methane. This compound is then converted into 5-diarylmethyl oxazolidin-2-one, which serves as a crucial synthetic intermediate. The final step involves reacting this intermediate with an additional phenolic aryl group, specifically 4-methoxyphenyl, in the presence of methanesulfonic acid. This reaction leads to the formation of 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine through an intramolecular aziridine ring-opening facilitated by the hydroxy group of the phenol [].
Q2: What structural information about (2,3-Dihydrobenzofuran-2-yl)methanamine can be derived from the research?
A2: While the research doesn't provide specific spectroscopic data, the synthetic route and final compound name, 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine, give us valuable structural insights. It indicates the presence of a 2,3-dihydrobenzofuran ring system with a methanamine group (-CH2-NH2) attached at the 2-position. Furthermore, a 4-methoxyphenyl group is present at the 3-position of the dihydrobenzofuran moiety [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





